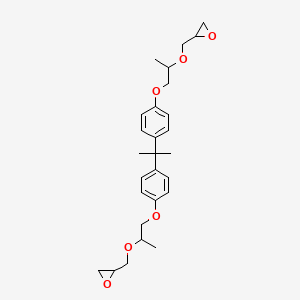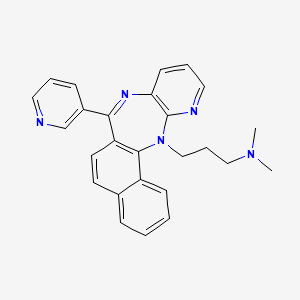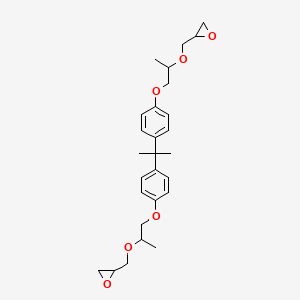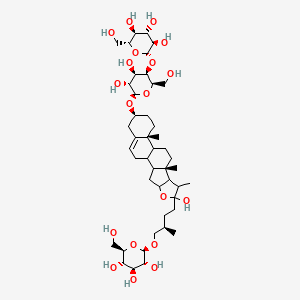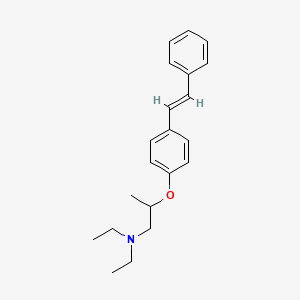
N,N-Diethyl-2-(p-styrylphenoxy)propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-(p-styrylphenoxy)propylamine: is an organic compound with the molecular formula C21H27NO It is characterized by the presence of a styryl group attached to a phenoxy ring, which is further connected to a propylamine chain with diethyl substitutions on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(p-styrylphenoxy)propylamine typically involves the following steps:
Formation of the Styryl Group: The styryl group can be introduced through a Heck reaction, where a styrene derivative is coupled with a halogenated phenol in the presence of a palladium catalyst.
Etherification: The phenol derivative is then etherified with a suitable alkylating agent to form the phenoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Diethyl-2-(p-styrylphenoxy)propylamine can undergo oxidation reactions, particularly at the styryl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives, where the double bond in the styryl group is hydrogenated.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-2-(p-styrylphenoxy)propylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: The compound can be used as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-(p-styrylphenoxy)propylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways involved depend on the specific receptor subtype and the context of its use.
Comparaison Avec Des Composés Similaires
N,N-Diethyl-2-(p-methoxyphenoxy)propylamine: This compound has a methoxy group instead of a styryl group, leading to different chemical properties and applications.
N,N-Diethyl-2-(p-chlorophenoxy)propylamine:
N,N-Diethyl-2-(p-nitrophenoxy)propylamine: The nitro group introduces additional functionality, making it useful in different chemical reactions.
Uniqueness: N,N-Diethyl-2-(p-styrylphenoxy)propylamine is unique due to the presence of the styryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Propriétés
Numéro CAS |
110246-28-1 |
|---|---|
Formule moléculaire |
C21H27NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N,N-diethyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-amine |
InChI |
InChI=1S/C21H27NO/c1-4-22(5-2)17-18(3)23-21-15-13-20(14-16-21)12-11-19-9-7-6-8-10-19/h6-16,18H,4-5,17H2,1-3H3/b12-11+ |
Clé InChI |
DMJWYNFGRYMAGE-VAWYXSNFSA-N |
SMILES isomérique |
CCN(CC)CC(C)OC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)CC(C)OC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


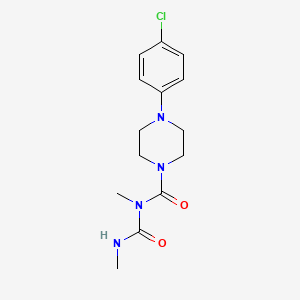
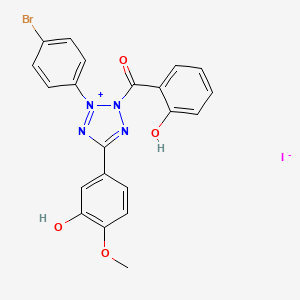
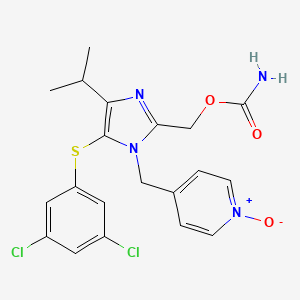
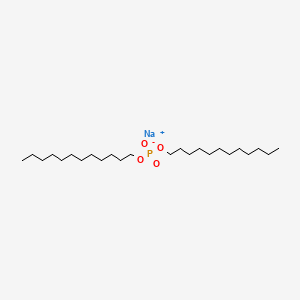
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)
